molecular formula C14H13NO2 B2852830 2-Phenyl-3-(pyridin-3-yl)propanoic acid CAS No. 1017188-17-8

2-Phenyl-3-(pyridin-3-yl)propanoic acid

Cat. No. B2852830
M. Wt: 227.263
InChI Key: WXBSTYAXJVFMOC-UHFFFAOYSA-N
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Description

“2-Phenyl-3-(pyridin-3-yl)propanoic acid” is a complex organic compound. It is related to 3-Pyridinepropionic acid, which is commonly used as a ligand to make coordination polymers . The crystal structure of 3-pyridinepropionic acid (3-(pyridin-3-yl) propionic acid) has been investigated .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For example, acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions can lead to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reaction .

Scientific Research Applications

Scientific Field

Coordination Chemistry Application Summary: In coordination chemistry, 2-Phenyl-3-(pyridin-3-yl)propanoic acid is utilized as a ligand to synthesize coordination polymers. These polymers have potential applications in catalysis, gas storage, and molecular recognition. Methods of Application:

  • Polymerization: Hydrothermal synthesis is employed to create coordination polymers such as [Zn(PPA)₂(H₂O)₂]ₙ and [Cd(PPA)₂]ₙ. Results Summary: The resulting coordination polymers exhibit unique structural properties and potential for further functionalization .

Scientific Field

Medicinal Chemistry Application Summary: This compound serves as a precursor in the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives, which have shown promise in in vitro cytotoxic evaluations for cancer treatment. Methods of Application:

  • Evaluation: The cytotoxicity of these derivatives is assessed using spectroscopic and analytical techniques. Results Summary: The synthesized compounds exhibit moderate yields and potential anticancer properties, as indicated by preliminary in vitro studies .

Scientific Field

Organic Synthesis Application Summary: 2-Phenyl-3-(pyridin-3-yl)propanoic acid is used in the synthesis of complex organic molecules, including indole derivatives with biological activity. Methods of Application:

  • Analysis: The final products are analyzed using NMR and mass spectrometry. Results Summary: The resulting indole derivatives demonstrate a range of biological activities, including antitubercular properties .

Scientific Field

Material Science Application Summary: The acid is explored for its role in the development of advanced materials with specific electronic or photonic properties. Methods of Application:

Scientific Field

Environmental Chemistry Application Summary: The compound is investigated for its ability to bind heavy metals, aiding in the removal of these contaminants from the environment. Methods of Application:

Scientific Field

Analytical Chemistry Application Summary: This acid is used as a reagent in analytical procedures to detect and quantify biological or chemical substances. Methods of Application:

Scientific Field

Material Chemistry Application Summary: This compound is used to enhance the fluorescence in sol-gels, particularly when chelating rare-earth ions like Eu³⁺ and Tb³⁺. Methods of Application:

  • Fluorescence Measurement: The enhanced fluorescence is measured using spectroscopic methods. Results Summary: The presence of the acid in the sol-gel leads to a noticeable increase in fluorescence, which is beneficial for creating sensitive detection materials .

Scientific Field

Organic Chemistry Application Summary: The acid is involved in the synthesis of heterocyclic compounds, such as dihydropyrimidine-2,4(1H,3H)-dione derivatives, which have a wide range of biological applications. Methods of Application:

  • Characterization: The compounds are characterized using NMR, mass spectrometry, and other analytical techniques. Results Summary: The synthesized heterocyclic compounds show potential as anticancer, anti-inflammatory, and antiviral agents, among others .

Scientific Field

Advanced Material Science Application Summary: 2-Phenyl-3-(pyridin-3-yl)propanoic acid is explored for its role in the development of advanced materials with specific electronic or photonic properties. Methods of Application:

Safety And Hazards

The safety and hazards of related compounds have been documented. For instance, 3-Pyridinepropionic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it may cause eye and skin irritation and may be harmful if inhaled .

properties

IUPAC Name

2-phenyl-3-pyridin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11/h1-8,10,13H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBSTYAXJVFMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-(pyridin-3-yl)propanoic acid

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